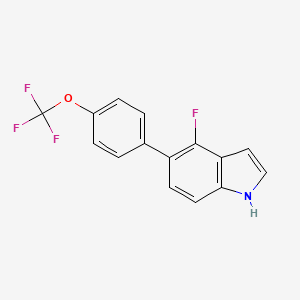
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative. Indoles are significant in various fields due to their presence in many natural products and pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole typically involves electrophilic fluorination and Suzuki–Miyaura coupling reactions. For instance, the electrophilic fluorination of indoles can be achieved using reagents like trifluoromethyl hypofluorite (CF3OF) or Selectfluor . The Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, employing palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production methods for such fluorinated indoles often involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic fluorination reagents like Selectfluor or trifluoromethyl hypofluorite are used.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Fluorinated indoles with various functional groups.
Aplicaciones Científicas De Investigación
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an inhibitor of enzymes and receptors.
Medicine: Explored for its pharmacological properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-indolinone derivatives: These compounds also contain fluorine atoms and exhibit similar biological activities.
Fluorinated pyrrolopyrimidines: Known for their antiviral properties.
Uniqueness
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole is unique due to the presence of both fluorine atoms and a trifluoromethoxy group, which can significantly enhance its biological activity and stability compared to other fluorinated indoles .
Propiedades
Fórmula molecular |
C15H9F4NO |
|---|---|
Peso molecular |
295.23 g/mol |
Nombre IUPAC |
4-fluoro-5-[4-(trifluoromethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4NO/c16-14-11(5-6-13-12(14)7-8-20-13)9-1-3-10(4-2-9)21-15(17,18)19/h1-8,20H |
Clave InChI |
HHNUOCIMQCAKFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C3=C(C=C2)NC=C3)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B13078481.png)
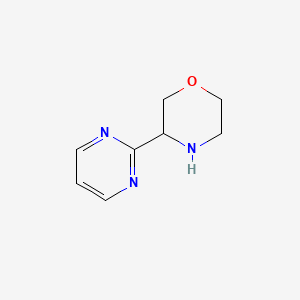
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)

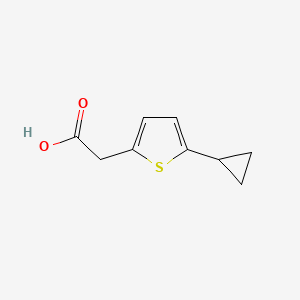
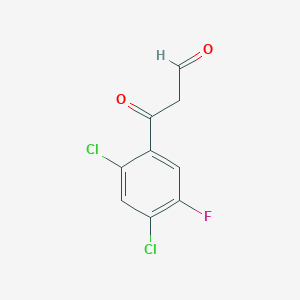
![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)

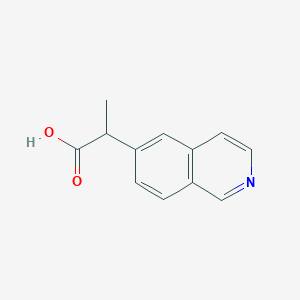
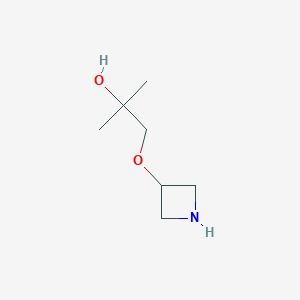
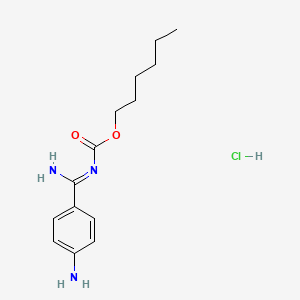
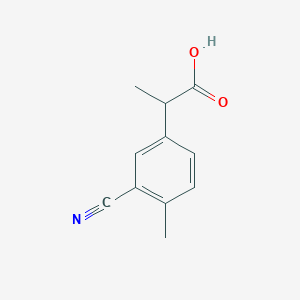
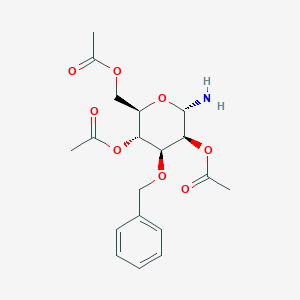
![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
